3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine is a chemical compound with a complex structure that includes a piperidine ring substituted with methoxymethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine typically involves multiple steps. One common method is the reductive amination of a suitable ketone with an amine. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines .
Scientific Research Applications
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also inhibit specific enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenoxy)propan-1-amine
- N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine
- 1-(3-aminopropoxy)-4-methoxybenzene
Uniqueness
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C11H24N2O |
---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-[4-(methoxymethyl)-4-methylpiperidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C11H24N2O/c1-11(10-14-2)4-8-13(9-5-11)7-3-6-12/h3-10,12H2,1-2H3 |
InChI Key |
DHRQXWKTCKEJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CCCN)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.